Cas no 172844-08-5 (1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine)

1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a brominated pyrazolopyrimidine derivative featuring methylthio substituents at the 4- and 6-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules due to its reactive bromopropyl group and heterocyclic core. The presence of methylthio groups enhances its utility in nucleophilic substitution reactions, enabling further functionalization. Its well-defined structure and stability make it suitable for applications in medicinal chemistry, where it can be employed in the synthesis of kinase inhibitors or other biologically relevant scaffolds. The compound is typically handled under controlled conditions due to its reactivity.
1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine structure
172844-08-5 structure
Product Name:1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS No:172844-08-5
MF:C10H13BrN4S2
MW:333.271017789841
CID:1093008
PubChem ID:10520611
Update Time:2025-05-20

1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
    • 1-(3-bromopropyl)-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine
    • 172844-08-5
    • Inchi: 1S/C10H13BrN4S2/c1-16-9-7-6-12-15(5-3-4-11)8(7)13-10(14-9)17-2/h6H,3-5H2,1-2H3
    • InChI Key: RITYBAPOKJUYQI-UHFFFAOYSA-N
    • SMILES: BrCCCN1C2C(=C(N=C(N=2)SC)SC)C=N1

Computed Properties

  • Exact Mass: 331.97650g/mol
  • Monoisotopic Mass: 331.97650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 94.2Ų

1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM151745-1g
1-(3-bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
172844-08-5 95%
1g
$609 2021-08-05
Chemenu
CM151745-1g
1-(3-bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
172844-08-5 95%
1g
$*** 2023-03-30

1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Related Literature

Additional information on 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Recent Advances in the Study of 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 172844-08-5)

The compound 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 172844-08-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This pyrazolo[3,4-d]pyrimidine derivative is of particular interest due to its structural features, which allow for diverse modifications, making it a promising candidate for the development of novel therapeutic agents. Recent studies have explored its synthesis, biological activity, and potential applications in targeting various disease pathways.

One of the key areas of research has focused on the synthesis and optimization of 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient synthetic route for this compound, highlighting its high yield and purity. The researchers emphasized the importance of the bromopropyl group, which serves as a reactive handle for further functionalization, enabling the attachment of various pharmacophores to enhance biological activity. This synthetic flexibility is crucial for the development of targeted therapies.

In terms of biological activity, recent investigations have revealed that this compound exhibits potent inhibitory effects against certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. A preclinical study demonstrated its ability to selectively inhibit the JAK-STAT signaling pathway, a critical regulator of immune responses and cell proliferation. The compound's dual methylthio groups were found to enhance its binding affinity to the kinase active site, suggesting a structure-activity relationship that could be further exploited for drug design.

Another significant advancement is the exploration of 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a potential antiviral agent. A 2024 study published in Antiviral Research reported its efficacy against RNA viruses, including SARS-CoV-2. The compound's mechanism of action involves interference with viral replication by targeting essential viral enzymes. This finding opens new avenues for the development of broad-spectrum antiviral drugs, particularly in the context of emerging infectious diseases.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as pharmacokinetics, toxicity, and formulation stability need to be addressed in future studies. However, the current body of research underscores the potential of 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a multifaceted tool in medicinal chemistry. Continued efforts to optimize its properties and explore its applications are expected to yield significant contributions to the field.

In conclusion, the recent studies on 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine highlight its versatility and potential as a therapeutic agent. Its synthetic accessibility, combined with its diverse biological activities, makes it a valuable candidate for further investigation. As research progresses, this compound may pave the way for innovative treatments in oncology, immunology, and virology.

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